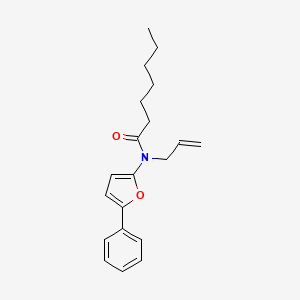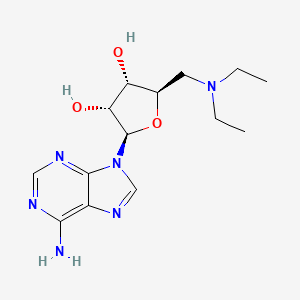![molecular formula C20H25O2P B12914394 1-[(Diphenylphosphoryl)methyl]cycloheptan-1-ol CAS No. 89358-61-2](/img/structure/B12914394.png)
1-[(Diphenylphosphoryl)methyl]cycloheptan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((1-Hydroxycycloheptyl)methyl)diphenylphosphine oxide is an organophosphorus compound with the molecular formula C20H25O2P It is characterized by the presence of a phosphine oxide group attached to a cycloheptyl ring and two phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((1-Hydroxycycloheptyl)methyl)diphenylphosphine oxide typically involves multi-step reactions. One common method includes the use of trifluoroacetic acid and n-butyllithium. The reaction conditions often involve low temperatures, such as -78°C, followed by gradual warming to room temperature. The process may also include the use of borane (B2H6) and subsequent oxidation with hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH) .
Industrial Production Methods
While specific industrial production methods for ((1-Hydroxycycloheptyl)methyl)diphenylphosphine oxide are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Analyse Des Réactions Chimiques
Types of Reactions
((1-Hydroxycycloheptyl)methyl)diphenylphosphine oxide can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide back to the phosphine.
Substitution: The compound can participate in substitution reactions, where one of the phenyl groups or the cycloheptyl group is replaced by another substituent.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid, n-butyllithium, borane, and hydrogen peroxide. Reaction conditions often involve low temperatures and controlled addition of reagents to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield phosphine oxides, while reduction reactions yield the corresponding phosphines.
Applications De Recherche Scientifique
Chemistry
In chemistry, ((1-Hydroxycycloheptyl)methyl)diphenylphosphine oxide is used as a ligand in coordination chemistry. It can form complexes with various metals, which are useful in catalysis and other chemical processes.
Biology and Medicine
Industry
In industrial applications, ((1-Hydroxycycloheptyl)methyl)diphenylphosphine oxide can be used as a precursor for the synthesis of other organophosphorus compounds. It may also find use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of ((1-Hydroxycycloheptyl)methyl)diphenylphosphine oxide involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic processes, facilitating chemical reactions by providing an optimal environment for the reactants.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyldiphenylphosphine: This compound is similar in structure but lacks the cycloheptyl group.
Diphenylphosphine oxide: This compound is similar but does not have the hydroxycycloheptyl group.
Uniqueness
((1-Hydroxycycloheptyl)methyl)diphenylphosphine oxide is unique due to the presence of the hydroxycycloheptyl group, which can impart different steric and electronic properties compared to other phosphine oxides. This uniqueness can influence its reactivity and the types of complexes it forms with metals.
Propriétés
Numéro CAS |
89358-61-2 |
|---|---|
Formule moléculaire |
C20H25O2P |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
1-(diphenylphosphorylmethyl)cycloheptan-1-ol |
InChI |
InChI=1S/C20H25O2P/c21-20(15-9-1-2-10-16-20)17-23(22,18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-8,11-14,21H,1-2,9-10,15-17H2 |
Clé InChI |
ZLNRLHURAMCFIN-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CC1)(CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


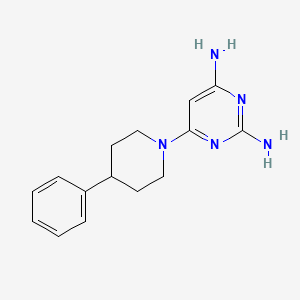
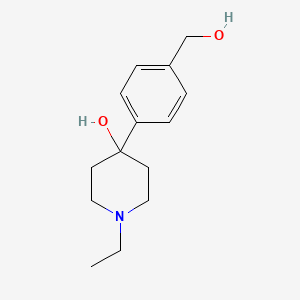
![6,6'-Dimethoxy-2,2'-dimethyl-1,1',2,2',3,3',4,4'-octahydro-[8,8'-biisoquinoline]-7,7'-diol](/img/structure/B12914329.png)
![5,11-Dihexyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B12914330.png)
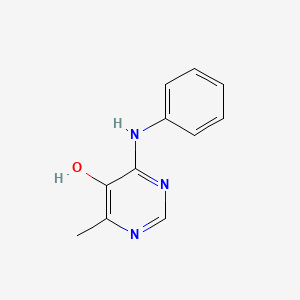



![2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B12914365.png)

![Isoxazole, 3-methyl-5-[2-phenyl-2-(2-propenyloxy)ethyl]-](/img/structure/B12914379.png)
![2-[3-bis(3,5-difluorophenyl)phosphanylphenyl]-6-phenylphenol](/img/structure/B12914387.png)
